molecular formula C10H12INO3 B1339148 5-Iodo-2-butoxynicotinic acid CAS No. 334490-71-0

5-Iodo-2-butoxynicotinic acid

Cat. No.: B1339148
CAS No.: 334490-71-0
M. Wt: 321.11 g/mol
InChI Key: GODXSVXXWPBSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-butoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an iodine atom at the 5-position and a butoxy group at the 2-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-butoxynicotinic acid typically involves the iodination of 2-butoxynicotinic acid. One common method is the electrophilic substitution reaction where iodine is introduced to the nicotinic acid ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-butoxynicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the nicotinic acid ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom serves as a leaving group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by an aryl group.

Scientific Research Applications

5-Iodo-2-butoxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions, particularly those involving nicotinic acid derivatives.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.

Mechanism of Action

The mechanism of action of 5-Iodo-2-butoxynicotinic acid involves its interaction with specific molecular targets and pathways. The iodine atom and butoxy group can influence the compound’s binding affinity and reactivity with enzymes and receptors. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxynicotinic Acid: Lacks the iodine atom, which may result in different reactivity and biological activity.

    5-Iodo-2-methoxynicotinic Acid: Similar structure but with a methoxy group instead of a butoxy group, leading to variations in chemical properties and applications.

    5-Bromo-2-butoxynicotinic Acid: Contains a bromine atom instead of iodine, which can affect its reactivity and use in different chemical reactions.

Uniqueness

5-Iodo-2-butoxynicotinic acid is unique due to the presence of both the iodine atom and the butoxy group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.

Biological Activity

5-Iodo-2-butoxynicotinic acid is a derivative of nicotinic acid that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by relevant case studies and research findings.

This compound is characterized by the presence of an iodine atom at the 5-position of the pyridine ring, along with a butoxy side chain. Its molecular formula is C10H12INO2C_{10}H_{12}INO_2, with a molecular weight of approximately 277.06 g/mol. The synthesis of this compound typically involves the iodination of 2-butoxynicotinic acid, followed by purification processes to obtain the desired product in high yield.

Synthesis Route

The common synthetic route includes:

  • Iodination : Using iodine in the presence of an oxidizing agent.
  • Purification : Techniques such as recrystallization or chromatography to achieve purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of this compound against various pathogens. For instance:

  • Study Findings : A study demonstrated that derivatives of nicotinic acid, including this compound, showed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown:

  • Cell Line Studies : this compound was tested on different cancer cell lines, revealing cytotoxic effects that were attributed to its ability to induce apoptosis in tumor cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The iodine atom can engage in halogen bonding, enhancing binding affinity to biological targets such as enzymes and receptors.
  • Cell Signaling Modulation : It may modulate pathways involved in inflammation and cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A recent study assessed the efficacy of this compound against a panel of microbial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Cancer Cell Studies : In vitro assays involving human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .

Comparison with Related Compounds

Compound NameBiological ActivityNotable Features
This compoundAntimicrobial, AnticancerIodine substitution enhances binding affinity
Methyl nicotinateMild anti-inflammatoryCommonly used as a topical rubefacient
2-Methylnicotinic acidNeuroprotectiveLacks halogen substituents affecting reactivity

Properties

IUPAC Name

2-butoxy-5-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO3/c1-2-3-4-15-9-8(10(13)14)5-7(11)6-12-9/h5-6H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODXSVXXWPBSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468598
Record name 5-iodo-2-butoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334490-71-0
Record name 5-iodo-2-butoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-Iodosuccinimide (6.0 g, 26.7 mmol) was added to a solution of 2-n-butoxypyridine-3-carboxylic acid (Preparation 4; 3.46 g, 17.7 mmol) in trifluoroacetic acid (28 mL) and trifluoroacetic anhydride (7 mL) and the reaction heated under reflux in the absence of light, for 3 hours. The cooled reaction mixture was concentrated under reduced pressure and the residue dissolved in ethyl acetate. This solution was washed sequentially with water (2×), aqueous sodium thiosulfate solution, aqueous sodium citrate solution, 2 N hydrochloric acid, and brine, then dried (MgSO4) and evaporated under reduced pressure. The solid was triturated with pentane, filtered, washed with additional pentane and dried, to give the title compound as a white solid (3.86 g, 68%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.